6-((Tetrahydro-2H-pyran-2-yl)methoxy)picolinonitrile
Overview
Description
6-((Tetrahydro-2H-pyran-2-yl)methoxy)picolinonitrile is a chemical compound with the molecular formula C12H14N2O2 and a molecular weight of 218.25 g/mol . It is known for its unique structure, which includes a pyridine ring substituted with a tetrahydro-2H-pyran-2-ylmethoxy group and a carbonitrile group.
Preparation Methods
The synthesis of 6-((Tetrahydro-2H-pyran-2-yl)methoxy)picolinonitrile typically involves the reaction of pyridine derivatives with tetrahydro-2H-pyran-2-ylmethanol under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-((Tetrahydro-2H-pyran-2-yl)methoxy)picolinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridinecarboxylic acids.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be substituted with different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-((Tetrahydro-2H-pyran-2-yl)methoxy)picolinonitrile is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical studies to understand the interactions of pyridine derivatives with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-((Tetrahydro-2H-pyran-2-yl)methoxy)picolinonitrile involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The tetrahydro-2H-pyran-2-ylmethoxy group enhances the compound’s solubility and bioavailability, facilitating its transport within biological systems .
Comparison with Similar Compounds
6-((Tetrahydro-2H-pyran-2-yl)methoxy)picolinonitrile can be compared with similar compounds such as:
- 6-(Tetrahydro-2-furanylmethoxy)-2-pyridinecarboxylic acid
- 6-(Cyclopentylmethoxy)-2-pyridinecarboxylic acid
- 6-(Cyclobutylmethoxy)-2-pyridinecarboxylic acid
These compounds share similar structural features but differ in the substituents on the pyridine ring. The unique tetrahydro-2H-pyran-2-ylmethoxy group in this compound provides distinct chemical and biological properties, making it valuable for specific applications.
Properties
IUPAC Name |
6-(oxan-2-ylmethoxy)pyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c13-8-10-4-3-6-12(14-10)16-9-11-5-1-2-7-15-11/h3-4,6,11H,1-2,5,7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPDRJLTCSSKHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)COC2=CC=CC(=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.